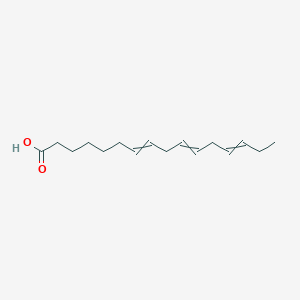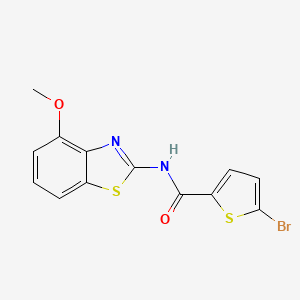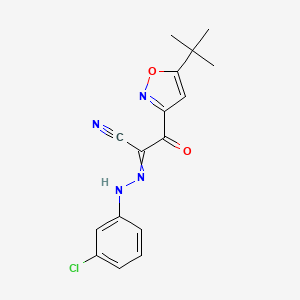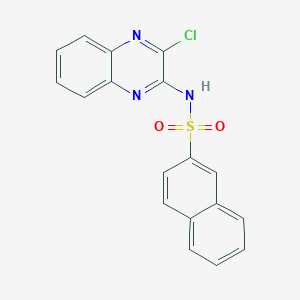
Hexadeca-7,10,13-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadeca-7,10,13-trienoic acid is a natural product found in Brassica napus with data available.
Wissenschaftliche Forschungsanwendungen
Presence in Angiosperms Hexadeca-7,10,13-trienoic acid is identified in the leaf lipids of various angiosperm species. It is notably concentrated in monogalactosyl diglyceride and diglyceride fractions of these lipids (Jamieson & Reid, 1971).
Role in Arabidopsis In Arabidopsis thaliana, hexadeca-7,10,13-trienoic acid is one of the most abundant fatty acids and a functional component of thylakoid membranes. The fad5 mutant of Arabidopsis, which lacks the enzyme responsible for the synthesis of this acid, shows a reduced chlorophyll content and a slower recovery rate after photoinhibition (Heilmann et al., 2004).
Isolation from Aquatic Plants This fatty acid has also been isolated from the aquatic plant Elodea canadensis, highlighting its presence in diverse plant species (Previtera, Merola, & Monaco, 1985).
Fatty Acid Balance in Plant Tissues It is used to distinguish two types of plants based on their (n-3) trienoic fatty acid composition in photosynthetic tissues, indicating its significance in plant biology and chemotaxonomy (Mongrand et al., 1998).
Biofuel Production A study on Botrytis cinerea lipase for biofuel production identified hexadeca-7,10,13-trienoic acid as a potential substrate for biofuel synthesis, suggesting its use in energy production (Fatma et al., 2021).
Role in Fatty Acid Metabolism Research has explored its synthesis and metabolism, particularly in the rat, contributing to our understanding of fatty acid metabolic pathways (Sprecher, 1968).
Antibiotic Properties Its derivative, cis-hexadeca-4,7,10,13-tetraenoic acid, isolated from the alga Scenedesmus obliquus, has been found to have antibiotic properties, indicating potential medical applications (Akhunov et al., 1978).
Insecticidal Activity A study synthesized isomers of hexadeca-2,4,8,10-tetraenoic acid and assessed their insecticidal activities, suggesting potential in pest control (Meisters & Wailes, 1960).
Role in Leaf Cell Maturation It plays a role in the regulation of the level of trienoic fatty acids during leaf cell maturation in plants, indicating its significance in plant development (Horiguchi et al., 1996).
Eigenschaften
CAS-Nummer |
2271-35-4 |
|---|---|
Produktname |
Hexadeca-7,10,13-trienoic acid |
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
hexadeca-7,10,13-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10H,2,5,8,11-15H2,1H3,(H,17,18) |
InChI-Schlüssel |
KBGYPXOSNDMZRV-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCC(=O)O |
Synonyme |
7,10,13-hexadecatrienoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Methoxyphenyl)-3-(4-methylphenyl)-5-[(4-nitrophenyl)methylthio]-1,2,4-triazole](/img/structure/B1225128.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1225132.png)
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-methyl-2-thiazolyl)thio]ethanone](/img/structure/B1225137.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B1225141.png)

![4-(4-Methoxyanilino)-2,5-dimethyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225143.png)
![N-(4-acetamidophenyl)-2-[5-(1-piperidinylsulfonyl)-2-thiophenyl]acetamide](/img/structure/B1225144.png)

![2-[(2,4-dimethoxyphenyl)methyl-methylamino]-N-(2-methoxy-3-dibenzofuranyl)acetamide](/img/structure/B1225147.png)

![1-(4-ethoxyphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1225152.png)
![[2-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate](/img/structure/B1225155.png)

![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1225159.png)